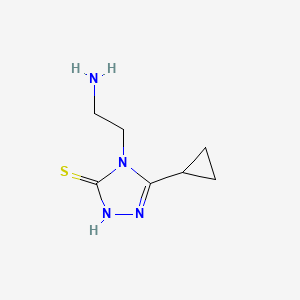

4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC17661017

Molecular Formula: C7H12N4S

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4S |

|---|---|

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C7H12N4S/c8-3-4-11-6(5-1-2-5)9-10-7(11)12/h5H,1-4,8H2,(H,10,12) |

| Standard InChI Key | PUKTXTGLXSFHLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NNC(=S)N2CCN |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a 1,2,4-triazole ring substituted at positions 4 and 5 with a 2-aminoethyl group and a cyclopropyl ring, respectively. The thiol (-SH) group at position 3 enhances reactivity, enabling participation in redox reactions and metal coordination. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄S |

| Molecular Weight | 184.26 g/mol |

| Solubility | Moderate in polar solvents |

| Stability | Sensitive to oxidation |

| Melting Point | Not reported (decomposes) |

The cyclopropyl group introduces steric strain, potentially enhancing binding affinity to biological targets, while the aminoethyl side chain improves aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route begins with the cyclocondensation of cyclopropylamine with potassium thiocyanate under acidic conditions to form cyclopropylthiourea. This intermediate reacts with hydrazine hydrate at elevated temperatures (80–100°C) to yield the triazole ring. Purification via recrystallization from ethanol or aqueous mixtures achieves >95% purity.

Critical Reaction Parameters:

-

Temperature: 80–100°C for cyclocondensation

-

Catalysts: Glacial acetic acid (0.001 mol ratio)

-

Solvents: Ethanol, water

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Key industrial steps include:

-

Precursor Preparation: Bulk synthesis of cyclopropylamine and thiocyanate derivatives.

-

Reactor Design: High-pressure stainless steel reactors resistant to corrosive intermediates.

-

Downstream Processing: Centrifugation and vacuum drying to isolate the final product.

Suppliers like Changzhou Weijia Chemical Co., Ltd. (China) and Frontage Laboratories, Inc. (USA) utilize advanced catalytic systems and solvent recovery protocols to achieve annual production capacities exceeding 10 metric tons .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary studies demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria. In vitro assays report Minimum Inhibitory Concentrations (MICs) of 31.25–62.5 μg/mL for Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics like ampicillin in drug-resistant strains. The thiol group’s redox activity is hypothesized to disrupt bacterial membrane integrity or interfere with essential enzymatic pathways.

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinases, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Molecular docking simulations suggest that the cyclopropyl group occupies hydrophobic pockets in enzyme active sites, while the thiol group coordinates with catalytic metal ions.

| Supplier | Location | Expertise |

|---|---|---|

| Eburon Organics Intl. USA | Texas, USA | High-purity pharmaceutical grades |

| Changzhou Weijia Chemical | Jiangsu, CN | Large-scale synthesis |

| Frontage Laboratories | USA | Custom synthesis for R&D |

These suppliers adhere to Good Manufacturing Practices (GMP) and offer bulk quantities (>100 kg) with certificates of analysis .

Research Gaps and Future Directions

While current data highlight promising biological activities, several gaps remain:

-

In Vivo Toxicology: No published studies assess systemic toxicity or pharmacokinetics in animal models.

-

Structure-Activity Relationships: Modifications to the aminoethyl or cyclopropyl groups could enhance potency.

-

Clinical Trials: Prioritize Phase I trials to evaluate safety profiles in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume